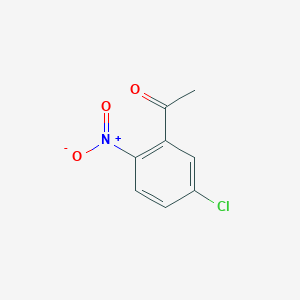

1-(5-Chloro-2-nitrophenyl)ethanone

Description

The exact mass of the compound 1-(5-Chloro-2-nitrophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Chloro-2-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXQVXNQKCPSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292265 | |

| Record name | 1-(5-chloro-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18640-60-3 | |

| Record name | 1-(5-Chloro-2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18640-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 81223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018640603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18640-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-chloro-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-nitrophenyl)ethanone: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-(5-Chloro-2-nitrophenyl)ethanone, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, explores its reactivity, and discusses its applications in various fields of chemical research.

Core Molecular Attributes

1-(5-Chloro-2-nitrophenyl)ethanone, also known as 5-Chloro-2-nitroacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a chloro and a nitro group on the phenyl ring, makes it a versatile precursor in organic synthesis.

Molecular Formula and Weight

The chemical formula for 1-(5-Chloro-2-nitrophenyl)ethanone is C₈H₆ClNO₃ [1]. Its molecular weight is 199.59 g/mol [1].

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Chloro-2-nitrophenyl)ethanone is presented in the table below.

| Property | Value | Source |

| CAS Number | 18640-60-3 | [2] |

| Molecular Formula | C₈H₆ClNO₃ | [1] |

| Molecular Weight | 199.59 g/mol | [1] |

| Melting Point | 63-65 °C | [2] |

| Boiling Point | 332.2 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Appearance | Yellow solid | [3] |

Synthesis of 1-(5-Chloro-2-nitrophenyl)ethanone

The primary route for the synthesis of 1-(5-Chloro-2-nitrophenyl)ethanone is through the nitration of a substituted acetophenone. The following protocol is a detailed procedure for its preparation.

Experimental Protocol: Nitration of m-Chloroacetophenone

This protocol describes the synthesis of 1-(5-Chloro-2-nitrophenyl)ethanone from m-chloroacetophenone.

Materials:

-

m-Chloroacetophenone

-

Sulfuric acid (concentrated)

-

Nitric acid (fuming)

-

Ice

-

Water (deionized)

-

Filtration apparatus

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a stirring apparatus, a mixture of sulfuric acid and nitric acid is prepared with a volume ratio of 1:6.5.

-

The acid mixture is cooled to -18 °C using an appropriate cooling bath.

-

100 g of m-chloroacetophenone is slowly added dropwise to the cooled and stirred acid mixture. The temperature should be carefully monitored and maintained at -18 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred overnight, allowing it to slowly warm to room temperature.

-

The reaction mixture is then carefully poured into a beaker containing ice water. This will cause the product to precipitate out of the solution.

-

The precipitate is collected by filtration and washed with deionized water.

-

The resulting yellow solid is 1-(5-Chloro-2-nitrophenyl)ethanone. The reported yield for this reaction is approximately 85%[3].

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 1-(5-Chloro-2-nitrophenyl)ethanone.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 1-(5-Chloro-2-nitrophenyl)ethanone is dictated by its three main functional groups: the ketone, the nitro group, and the chloro-substituted aromatic ring. These groups provide multiple avenues for further chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Ketone Group

The acetyl group can undergo a variety of reactions common to ketones:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(5-chloro-2-nitrophenyl)ethanol, using reducing agents such as sodium borohydride.

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid, 5-chloro-2-nitrobenzoic acid.

-

Condensation: The carbonyl group can react with primary amines to form Schiff bases (imines)[4].

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed:

-

Reduction: The nitro group can be reduced to an amino group, yielding 1-(2-amino-5-chlorophenyl)ethanone. This transformation is crucial for the synthesis of many pharmaceutical compounds.

Reactions of the Aromatic Ring

The chloro and nitro groups on the aromatic ring influence its reactivity:

-

Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by other nucleophiles under specific reaction conditions[4]. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring for such substitutions.

Applications in Synthesis

1-(5-Chloro-2-nitrophenyl)ethanone is a key intermediate in the synthesis of a variety of more complex molecules:

-

Pharmaceuticals: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs)[2][5]. The ability to transform both the nitro and ketone functionalities allows for the construction of diverse molecular scaffolds.

-

Dyes and Pigments: This compound can be used as a precursor in the manufacturing of dyes and pigments[2].

Diagram of Key Reactions:

Caption: Key reactions of 1-(5-Chloro-2-nitrophenyl)ethanone.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment of 1-(5-Chloro-2-nitrophenyl)ethanone are crucial for its use in synthesis. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectroscopic data can be predicted based on its structure. Commercial suppliers often use HNMR and HPLC for quality control of this product[2].

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0-8.2 | d | 1H | Aromatic H |

| ~ 7.6-7.8 | dd | 1H | Aromatic H |

| ~ 7.4-7.6 | d | 1H | Aromatic H |

| ~ 2.6 | s | 3H | -COCH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195-200 | C=O |

| ~ 125-150 | Aromatic C |

| ~ 25-30 | -COCH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 1700 | Strong | C=O Stretch (Ketone) |

| ~ 1520 & 1350 | Strong | N-O Asymmetric & Symmetric Stretch (Nitro) |

| ~ 800-900 | Strong | C-H Bending (Aromatic) |

| ~ 700-800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 199/201 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 184/186 | [M - CH₃]⁺ |

| 154/156 | [M - NO₂]⁺ |

Safety and Handling

1-(5-Chloro-2-nitrophenyl)ethanone is an organic compound that should be handled with care in a laboratory setting. It may cause irritation to the eyes, skin, and respiratory tract[2]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood[2].

Conclusion

1-(5-Chloro-2-nitrophenyl)ethanone is a valuable and versatile intermediate in organic synthesis. Its rich functionality allows for a wide range of chemical transformations, making it a key building block for the synthesis of pharmaceuticals, dyes, and other fine chemicals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective use in research and development.

References

-

Biosynce. (n.d.). China 1-(5-Chloro-2-nitrophenyl)ethanone CAS 18640-60-3 Manufacturers Suppliers Factory. Retrieved from [Link]

-

Biosynce. (n.d.). China 1-(5-Chloro-2-nitrophenyl)ethanone CAS 18640-60-3 Manufacturers Suppliers Factory. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

Sources

Hazards and safety precautions for handling 1-(5-Chloro-2-nitrophenyl)ethanone

Document Control:

-

Scope: Safe Handling, Storage, and Emergency Response

-

Target Compound: 1-(5-Chloro-2-nitrophenyl)ethanone (CAS: 18640-60-3)[1][2][3][4][5]

-

Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Chemical Identity & Physicochemical Context

To safely handle 1-(5-Chloro-2-nitrophenyl)ethanone, one must first understand its structural behavior. Unlike its structural cousin 2-chloroacetophenone (CN gas), where the chlorine is on the alpha-carbon creating a potent lachrymator, the target molecule bears a chlorine on the aromatic ring (position 5) and a nitro group at position 2.

This specific substitution pattern creates a highly electron-deficient aromatic ring. While less volatile and aggressive than alpha-halo ketones, the nitro group introduces thermal sensitivity risks, and the compound remains a significant irritant to mucous membranes.

Physicochemical Profile

| Property | Value | Operational Implication |

| CAS Number | 18640-60-3 | Unique identifier for inventory/waste tracking. |

| Molecular Formula | C₈H₆ClNO₃ | MW: 199.59 g/mol .[2][6] |

| Physical State | Yellow Crystalline Solid | Dust generation is the primary exposure vector. |

| Melting Point | 63–65 °C | Low melting point; avoid friction/grinding which can induce melting and stickiness. |

| Solubility | Soluble in DMSO, MeOH, DCM | Solvent choice dictates glove permeation resistance. |

| Reactivity | Nitro-aromatic | Potential for energetic decomposition at high temperatures. |

Hazard Identification & Toxicological Assessment

GHS Classification: Warning The primary risks are acute irritation and potential systemic toxicity upon ingestion.

Detailed Hazard Analysis

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed. Nitroaromatics can interfere with oxygen transport (methemoglobinemia) in high doses, though this is less common with this specific derivative than with nitrobenzene.

-

Skin & Eye Irritation - Category 2/2A (H315, H319): The electron-withdrawing nitro and chloro groups activate the ring, making the substance irritating to epithelial tissue. Contact causes immediate redness and potential chemical dermatitis.

-

Specific Target Organ Toxicity - SE (H335): Respiratory irritation.[7] Inhalation of dust triggers coughing and inflammation of the upper respiratory tract.

-

Aquatic Toxicity (H412): Harmful to aquatic life with long-lasting effects.[8] Prevent entry into drains.

Engineering Controls & PPE Strategy

Effective safety is built on redundancy. Do not rely solely on PPE.

Containment Strategy (Hierarchy of Controls)

-

Primary Barrier: All weighing and transfer operations of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Airflow: Maintain face velocity > 0.5 m/s.

-

Static Control: Use an ionizing bar during weighing. The crystalline nature and low melting point can generate static charge, causing powder to "jump" or cling to spatulas.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Hands (Solid) | Nitrile (Double Gloved) | Sufficient for dry powder. Change immediately if wet. |

| Hands (Solution) | Solvent Dependent | If dissolved in DCM, use PVA or Silver Shield laminates. Nitrile degrades rapidly in halogenated solvents. |

| Eyes | Chemical Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |

| Respiratory | N95 / P100 (if outside hood) | Only required if engineering controls (fume hood) fail or during spill cleanup. |

Operational Workflows

Protocol: Safe Weighing & Solubilization

The following diagram outlines the critical decision points during the handling of the solid to prevent exposure and cross-contamination.

Figure 1: Standard Operating Procedure for weighing and solubilizing 1-(5-Chloro-2-nitrophenyl)ethanone.

Emergency Response Protocols

Fire & Thermal Hazards

-

Decomposition: Thermal decomposition releases toxic Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Carbon Monoxide.

-

Extinguishing Media: Water spray, Dry Chemical, or CO₂.[9] Avoid high-pressure water jets that might disperse the powder.

-

Special Action: Firefighters must wear full SCBA. The presence of the nitro group suggests that while not a primary explosive, the compound can accelerate combustion or decompose violently under confinement.

Spill Management Logic

Do not sweep dry dust. This generates an aerosol cloud.

Figure 2: Decision logic for spill remediation.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

-

Skin Contact: Wash with soap and water for 15 minutes.[10] Do not use organic solvents (ethanol/acetone) to wash skin; this increases transdermal absorption.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[9] Consult an ophthalmologist.

Storage & Compatibility[2][13]

-

Temperature: Store at 2–8 °C (Refrigerated) is recommended to maintain purity, though stable at room temperature for short periods.

-

Incompatibilities:

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 55280131, 1-(5-Chloro-2-nitrophenyl)ethanone. Retrieved January 31, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.).[11] C&L Inventory. Retrieved January 31, 2026, from [Link]

Sources

- 1. 1-(5-Chloro-2-nitrophenyl)ethanone | 18640-60-3 [sigmaaldrich.com]

- 2. 1-(5-chloro-2-nitrophenyl)ethanone - CAS:18640-60-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. echemi.com [echemi.com]

- 4. biosynce.com [biosynce.com]

- 5. 1-(5-CHLORO-2-NITROPHENYL)-1-ETHANONE | 18640-60-3 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.chemtel.net [sds.chemtel.net]

- 11. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 1-(5-Chloro-2-nitrophenyl)ethanone in Modern Pharmacochemistry

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 1-(5-Chloro-2-nitrophenyl)ethanone .

Executive Summary

1-(5-Chloro-2-nitrophenyl)ethanone (CAS: 18640-60-3 ) is a high-value aromatic intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles.[1][2][3] Characterized by a highly functionalized benzene ring bearing an acetyl group, a nitro group, and a chlorine atom, it serves as a "linchpin" scaffold. Its ortho-nitro acetophenone structure allows for facile reductive cyclization, making it a critical precursor for 5-chloroindoles , cinnolines , and benzisoxazoles —core motifs found in antiretrovirals, psychotropics, and agrochemicals.

This guide analyzes the historical evolution of its synthesis, provides a validated protocol for its production via regioselective nitration, and maps its downstream applications in drug development.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(5-Chloro-2-nitrophenyl)ethanone |

| Common Synonyms | 5'-Chloro-2'-nitroacetophenone; 2-Acetyl-4-chloronitrobenzene |

| CAS Registry Number | 18640-60-3 |

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 199.59 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 63–65 °C |

| Key Reactivity | Nucleophilic aromatic substitution (SɴAr), Reductive cyclization, Condensation |

Discovery and Historical Context

The synthetic history of 1-(5-Chloro-2-nitrophenyl)ethanone is rooted in the mid-20th-century efforts to understand electrophilic aromatic substitution (EAS) on deactivated rings.

-

The Simpson Breakthrough (1945): The definitive characterization of this molecule is attributed to the work of J.C.E.[4][5] Simpson and colleagues, published in the Journal of the Chemical Society in 1945.[4][5] Their research focused on the nitration of halogenated acetophenones. They established that nitrating 3'-chloroacetophenone yields the 2'-nitro isomer as the major product, a counter-intuitive result given standard directing effects (see Mechanistic Insights below).

-

Evolution of Utility: Originally a curiosity of physical-organic chemistry, the compound gained industrial relevance in the 1980s and 1990s. As the demand for indole-based therapeutics (e.g., serotonin receptor modulators) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) grew, the ability to transform this nitro-ketone into 5-chloroindole via the Baeyer–Emmerling or similar reductive methods became a cornerstone of medicinal chemistry libraries.

Validated Synthesis Protocol

The industrial standard for producing 1-(5-Chloro-2-nitrophenyl)ethanone is the regioselective nitration of 3-chloroacetophenone .

Reaction Scheme

The synthesis relies on the interplay between the directing effects of the acetyl and chloro groups in a mixed-acid medium.

Figure 1: Synthetic pathway via mixed-acid nitration.[1][2][3][4][6][7][8][9][10][11]

Step-by-Step Methodology

Note: This protocol is adapted from the Simpson (1945) method and optimized for modern safety standards.

Reagents:

-

3'-Chloroacetophenone (1.0 eq)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Concentrated Sulfuric Acid (H₂SO₄)

Protocol:

-

Preparation of Nitrating Agent: In a jacketed reactor cooled to -10°C , carefully add fuming nitric acid to concentrated sulfuric acid (ratio 1:6.5 v/v). Maintain temperature below 0°C to prevent exotherm runaway.

-

Addition: Slowly add 3'-chloroacetophenone dropwise to the acid mixture. The addition rate must be controlled to keep the internal temperature between -5°C and 0°C .

-

Critical Control Point: Exceeding 5°C increases the formation of the 4'-nitro and 6'-nitro isomers (impurities).

-

-

Reaction: Allow the mixture to stir at 0°C for 2 hours , then slowly warm to room temperature (20–25°C) and stir overnight (12 hours).

-

Quenching: Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid and wash extensively with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize from ethanol or an ethyl acetate/hexane mixture to remove trace isomers.

-

Typical Yield: 80–85%

-

Purity: >98% (HPLC)

-

Mechanistic Insight (The "Ortho" Anomaly)

In 3-chloroacetophenone:

-

The Acetyl group (position 1) is a meta-director (deactivating). It directs incoming electrophiles to positions 3 (occupied) and 5.

-

The Chloro group (position 3) is an ortho/para-director (deactivating). It directs to positions 2, 4, and 6.[4]

Why Position 6 (becoming C2 in product)? The nitration occurs at the position ortho to the acetyl group and para to the chlorine (position 6 in the starting material numbering). While the acetyl group typically directs meta (to pos 5), the strong activation conditions and the steric environment favor the formation of the 1-(5-chloro-2-nitrophenyl)ethanone isomer. The chlorine atom's para-directing influence reinforces substitution at this position, overcoming the steric hindrance of the adjacent acetyl group.

Pharmaceutical Applications

The value of 1-(5-Chloro-2-nitrophenyl)ethanone lies in its reducibility. The nitro group can be selectively reduced to an amine, creating a 2-aminoacetophenone core—a "privileged structure" for heterocycle synthesis.

Key Synthetic Pathways[4]

Figure 2: Downstream pharmaceutical applications.

Specific Drug Classes[4]

-

Indole-Based Drugs: The reduction of the nitro group followed by cyclization is a primary route to 5-chloroindole . This scaffold is found in various CNS-active drugs and anti-inflammatory agents (e.g., Indomethacin analogs).

-

HIV Reverse Transcriptase Inhibitors: The 5-chloro-2-aminoacetophenone derivative is a precursor for benzoxazinone cores used in first-generation NNRTIs (analogs of Efavirenz).

-

Agrochemicals: Used in the synthesis of crop protection agents where the electron-withdrawing chlorine atom enhances metabolic stability.

Safety & Handling

-

Hazards: The compound is an irritant (Skin/Eye/Respiratory).[1][3] As a nitroaromatic, it may possess potential mutagenic properties (though less documented than simple nitrobenzene).

-

Thermal Stability: Nitro-ketones can be shock-sensitive or thermally unstable at high temperatures. Do not distill the crude reaction mixture to dryness without testing for thermal runaway potential (DSC).

-

Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

-

Simpson, J. C. E., et al. (1945).[4][5] "Cinnolines. Part I. Some 4-hydroxycinnolines and their 4-chloro-derivatives." Journal of the Chemical Society, 646–657. Link

-

Biosynce. (2024). "Technical Data Sheet: 1-(5-Chloro-2-nitrophenyl)ethanone (CAS 18640-60-3)." Biosynce Chemical Compendium. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 81223, 1-(5-Chloro-2-nitrophenyl)ethanone." PubChem. Link

-

ChemicalBook. (2024). "3'-Chloroacetophenone Synthesis and Reactions." ChemicalBook Database. Link

Sources

- 1. echemi.com [echemi.com]

- 2. mt.pharmasynce.com [mt.pharmasynce.com]

- 3. biosynce.com [biosynce.com]

- 4. JP2010508238A - N-phenyl-1,1,1-trifluoromethanesulfonamide hydrazone derivative compounds and their use in the control of parasites - Google Patents [patents.google.com]

- 5. JP2010508238A - N-phenyl-1,1,1-trifluoromethanesulfonamide hydrazone derivative compounds and their use in the control of parasites - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 3'-Chloroacetophenone | 99-02-5 [chemicalbook.com]

- 8. Chemscene ChemScene | 1-(5-Chloro-2-nitrophenyl)ethanone | 5G | CS-W005469 | Fisher Scientific [fishersci.com]

- 9. CAS 99-02-5 3’-Chloroacetophenone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemimpex.com [chemimpex.com]

Structural Isomers of 1-(5-Chloro-2-nitrophenyl)ethanone: Synthesis, Characterization, and Applications

This guide provides an in-depth technical analysis of 1-(5-Chloro-2-nitrophenyl)ethanone and its structural isomers, focusing on their synthesis, characterization, and utility in pharmaceutical development.[1]

Introduction

1-(5-Chloro-2-nitrophenyl)ethanone (CAS 18640-60-3) is a critical intermediate in organic synthesis, primarily utilized as a scaffold for the preparation of 5-chloroindole derivatives via reductive cyclization methods such as the Baeyer-Drewson reaction.[1] In drug discovery, this motif is essential for developing kinase inhibitors, anti-infectives, and CNS-active agents.[1]

Understanding the structural isomers of this molecule is vital for process chemists and analytical scientists. During the nitration of 3-chloroacetophenone, a mixture of regioisomers is formed.[1] Identifying, quantifying, and separating these isomers ensures the purity and safety of the final pharmaceutical ingredient (API).

The Isomer Landscape

The term "structural isomers" in this context refers to the regioisomers of the nitro-chloroacetophenone scaffold.[1] While all share the molecular formula C

Table 1: Key Structural Isomers

| Isomer Name | CAS Number | Substitution Pattern | Formation Probability* | Melting Point |

| 1-(5-Chloro-2-nitrophenyl)ethanone | 18640-60-3 | Target (Major) | ~80-85% | 63-65 °C |

| 1-(3-Chloro-4-nitrophenyl)ethanone | 116686-84-1 | Minor Impurity | ~10-15% | N/A (Solid) |

| 1-(3-Chloro-2-nitrophenyl)ethanone | 7137-38-4 | Trace Impurity | < 5% | N/A |

| 1-(3-Chloro-5-nitrophenyl)ethanone | 1207175-00-5 | Rare (Synthetic) | 0% (requires different route) | ~275 °C (BP) |

*Formation Probability refers to the direct nitration of 3-chloroacetophenone.[1]

Synthesis and Regioselectivity

The synthesis of the target molecule involves the electrophilic aromatic substitution (nitration) of 3-chloroacetophenone .[1] This reaction is a classic example of competing directing effects.

-

The Chloro Group (C3): A weak deactivator but an ortho/para director . It directs incoming electrophiles to positions 2, 4, and 6.[1]

-

The Acetyl Group (C1): A strong deactivator and a meta director . It directs incoming electrophiles to position 5.

Mechanistic Insight: In the nitration of 3-chloroacetophenone, the directing effects are mismatched.[1] The major product, 1-(5-Chloro-2-nitrophenyl)ethanone , results from substitution at C6 (relative to the acetyl group).[1]

-

Why C6? Position 6 is para to the Chlorine atom. Although the acetyl group deactivates this position, the resonance stabilization provided by the chlorine atom (directing ortho/para) dominates, favoring substitution here over the sterically hindered C2 (ortho to both) or C4.[1]

-

Renumbering: Substitution at C6 of the starting material (1-acetyl-3-chlorobenzene) yields 1-acetyl-2-nitro-5-chlorobenzene.[1]

Visualization: Synthesis & Isomer Divergence

Caption: Regioselectivity in the nitration of 3-chloroacetophenone. The major pathway is driven by the para-directing effect of chlorine.[1]

Characterization & Differentiation

Distinguishing the target isomer from its regioisomers is critical. Proton NMR (

Analytical Protocol: H-NMR Differentiation

Solvent: CDCl

-

Target: 1-(5-Chloro-2-nitrophenyl)ethanone

-

Pattern: Two doublets and one singlet (or doublet of doublets depending on resolution).

-

Key Feature: The proton at C6 (ortho to Acetyl, meta to Cl) and the proton at C3 (ortho to Nitro, ortho to Cl) and C4 (para to Acetyl).

-

Coupling: Look for a doublet with a coupling constant

Hz (ortho coupling between H3 and H4) and a meta-coupling ( -

Note: The high symmetry of the substitution pattern in the target (1,2,[1]5) often gives distinct shifts compared to the 1,3,4 pattern.

-

-

Impurity: 1-(3-Chloro-4-nitrophenyl)ethanone [1]

-

Pattern: An ABX system or similar.

-

Key Feature: The protons are at positions 2, 5, and 6.

-

Differentiation: The chemical shift of the proton ortho to the nitro group will be significantly deshielded.[1]

-

Experimental Protocol: Purification of Target Isomer

Since the target isomer is the major product and has a distinct melting point (63-65 °C), it can be purified via recrystallization.[1]

-

Crude Isolation: Pour the nitration reaction mixture onto crushed ice. The crude product precipitates as a yellow solid.[2][3] Filter and wash with cold water to remove acid.

-

Solvent Selection: Use Ethanol (95%) or a mixture of Isopropanol/Hexane .

-

Recrystallization:

-

Dissolve the crude solid in the minimum amount of boiling ethanol.[1]

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

-

The 5-chloro-2-nitro isomer crystallizes as pale yellow needles.[1]

-

The 4-nitro isomer (impurity) is more soluble in ethanol and remains in the mother liquor.[1]

-

-

Validation: Check purity via HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

Applications: Reductive Cyclization

The primary value of 1-(5-Chloro-2-nitrophenyl)ethanone lies in its ability to undergo reductive cyclization to form indoles.[1] This reactivity is specific to the ortho-nitroacetophenone structure.[1]

Reaction: Indole Synthesis

Reduction of the nitro group to an amine, followed by condensation with the adjacent acetyl group (often requiring specific conditions like Zn/AcOH or Fe/AcOH), yields 5-chloroindole or 5-chloro-2-methylindole (depending on conditions).[1]

-

Isomer Specificity:

Visualization: Reactivity Logic

Caption: Only the ortho-nitro isomer (Target) supports the cyclization pathway essential for indole synthesis.[1]

References

-

Synthesis of 1-(5-chloro-2-nitrophenyl)ethanone : Biosynce. 1-(5-Chloro-2-nitrophenyl)ethanone CAS 18640-60-3 Manufacturers.[1] Available at: [Link][1]

-

Isomer Properties (3-Chloro-4-nitro) : Hairui Chemical. 1-(3-Chloro-4-nitrophenyl)ethanone Product Details. Available at: [Link][1]

-

General Nitration Protocols : Organic Syntheses. m-Nitroacetophenone Synthesis. Available at: [Link][1]

Sources

The Strategic Utility of 1-(5-Chloro-2-nitrophenyl)ethanone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(5-Chloro-2-nitrophenyl)ethanone, a versatile aromatic ketone, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a reactive ketone, a strategically positioned nitro group, and a chloro substituent, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and, most importantly, the strategic applications of this compound in the synthesis of high-value molecules, particularly in the realm of medicinal chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key transformations, positioning 1-(5-Chloro-2-nitrophenyl)ethanone as an indispensable tool for the modern synthetic chemist.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

| Property | Value | Reference |

| CAS Number | 18640-60-3 | [1] |

| Molecular Formula | C₈H₆ClNO₃ | [1] |

| Molecular Weight | 199.59 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 58-61 °C | [1] |

| Boiling Point | 162-163 °C at 13 Torr | [2] |

| Solubility | Soluble in common organic solvents such as CCl₄ and CS₂. | [3] |

Safety Information: 1-(5-Chloro-2-nitrophenyl)ethanone should be handled with care in a laboratory setting. It is classified as an irritant and may cause harm if swallowed, in contact with skin, or inhaled. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of the Building Block: A Mechanistic Approach

While various synthetic routes can be envisaged, a common and practical approach to 1-(5-Chloro-2-nitrophenyl)ethanone involves the nitration of a suitable acetophenone precursor. A plausible synthetic pathway is the nitration of 3-chloroacetophenone.

Caption: Synthetic route to 1-(5-Chloro-2-nitrophenyl)ethanone.

Experimental Protocol: Nitration of 3-Chloroacetophenone

This protocol is based on established nitration methodologies for aromatic ketones.

Materials:

-

3-Chloroacetophenone

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to a pre-cooled volume of concentrated nitric acid to prepare the nitrating mixture.

-

In a separate flask, dissolve 3-chloroacetophenone in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at or below 5 °C.

-

Slowly add the nitrating mixture dropwise to the solution of 3-chloroacetophenone, maintaining the reaction temperature below 10 °C. The addition rate should be carefully controlled to prevent an exothermic runaway reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product is then extracted with dichloromethane.

-

The combined organic layers are washed with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(5-Chloro-2-nitrophenyl)ethanone.

The Gateway to Heterocyclic Scaffolds: Reduction of the Nitro Group

The true synthetic power of 1-(5-Chloro-2-nitrophenyl)ethanone is unlocked upon the reduction of its nitro group to an amine. This transformation yields 1-(2-amino-5-chlorophenyl)ethanone, a key precursor for a multitude of heterocyclic systems. Common methods for this reduction include catalytic hydrogenation or the use of metals in acidic media.[4]

Caption: Reduction to the corresponding aniline derivative.

Experimental Protocol: Reduction using Tin(II) Chloride

This method is often preferred in a laboratory setting due to its mild conditions and high chemoselectivity.

Materials:

-

1-(5-Chloro-2-nitrophenyl)ethanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-(5-Chloro-2-nitrophenyl)ethanone in ethanol.

-

To this solution, add an excess of tin(II) chloride dihydrate.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide to precipitate the tin salts as tin hydroxide. The pH should be adjusted to be basic.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional portions of ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 1-(2-amino-5-chlorophenyl)ethanone.

Application in Heterocyclic Synthesis: The Construction of Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. The synthesis of these compounds often involves the condensation of an ortho-phenylenediamine with a ketone.[5] 1-(2-Amino-5-chlorophenyl)ethanone is an ideal precursor for this transformation, as it contains both the required amine and ketone functionalities within the same molecule, albeit for the synthesis of 1,5-benzodiazepines. For the synthesis of 1,4-benzodiazepines, a different strategy is required, often involving reaction with an α-amino acid derivative. However, the synthesis of 1,5-benzodiazepines provides a clear example of the utility of this building block.

Caption: Synthesis of a 1,5-benzodiazepine derivative.

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol illustrates the acid-catalyzed condensation to form the seven-membered benzodiazepine ring system.

Materials:

-

1-(2-Amino-5-chlorophenyl)ethanone

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 1-(2-amino-5-chlorophenyl)ethanone and o-phenylenediamine in a mixture of ethanol and glacial acetic acid.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 1,5-benzodiazepine derivative.

Spectroscopic Characterization

The structural elucidation of 1-(5-Chloro-2-nitrophenyl)ethanone and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Features for 1-(5-Chloro-2-nitrophenyl)ethanone |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm) with splitting patterns dictated by their coupling constants. The methyl protons of the acetyl group will appear as a singlet in the upfield region (around δ 2.5 ppm). |

| ¹³C NMR | The carbonyl carbon will have a characteristic chemical shift in the downfield region (around δ 190-200 ppm). Aromatic carbons will appear in the δ 120-150 ppm range. The methyl carbon will be found in the upfield region (around δ 25-30 ppm). |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ketone will be observed around 1700 cm⁻¹. Characteristic bands for the nitro group (NO₂) will be present around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[3] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methyl group, the acetyl group, and the nitro group. |

Conclusion

1-(5-Chloro-2-nitrophenyl)ethanone is a highly valuable and versatile building block in organic synthesis. Its readily available starting materials and straightforward synthesis, coupled with the strategic placement of its functional groups, make it an attractive precursor for a wide range of complex molecules. The ability to selectively transform the nitro group into an amine opens up a vast array of possibilities for the construction of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important intermediate.

References

-

NIST. Acetophenone, 5'-chloro-2'-nitro-. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Reddy, K. L. et al. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi Publishing Corporation, Journal of Chemistry, Volume 2013, Article ID 789124. [Link]

Sources

- 1. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 2. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of 1-(5-Chloro-2-nitrophenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of derivatives synthesized from 1-(5-Chloro-2-nitrophenyl)ethanone. While direct studies on derivatives of this specific starting material are limited in publicly available literature, this document synthesizes information from closely related structural analogs and established synthetic methodologies to project a scientifically grounded perspective on their potential as therapeutic agents. We will delve into the synthesis, proposed mechanisms of action, and potential applications in oncology, infectious diseases, and inflammatory conditions.

Introduction: The Therapeutic Potential of the 1-(5-Chloro-2-nitrophenyl)ethanone Scaffold

The 1-(5-Chloro-2-nitrophenyl)ethanone molecule presents a unique chemical scaffold for the development of novel bioactive compounds. The presence of a nitro group, a chloro substituent, and a reactive ketone functionality makes it a versatile starting material for the synthesis of a wide array of derivatives, including chalcones and various heterocyclic compounds. The electron-withdrawing nature of the nitro and chloro groups can significantly influence the electronic properties and reactivity of the entire molecule, which in turn can modulate the biological activity of its derivatives.

Nitro-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The nitro group can be crucial for the molecule's interaction with biological targets and can also be involved in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce cell death in pathogens and cancer cells.[2]

This guide will focus on the potential of two major classes of derivatives that can be synthesized from 1-(5-Chloro-2-nitrophenyl)ethanone: chalcones and pyrimidines. We will also explore the significant anticancer activity of thiazolidinone derivatives containing a structurally similar 2-chloro-3-(4-nitrophenyl)propenylidene moiety.

Chalcone Derivatives: A Promising Avenue for Drug Discovery

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are precursors in the biosynthesis of flavonoids and isoflavonoids.[3] They are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[6][7]

Proposed Synthesis of Chalcones from 1-(5-Chloro-2-nitrophenyl)ethanone

Chalcone derivatives of 1-(5-Chloro-2-nitrophenyl)ethanone can be readily synthesized via the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the ketone (1-(5-Chloro-2-nitrophenyl)ethanone) with a variety of substituted aromatic aldehydes.[8] The general reaction scheme is presented below:

Figure 1: Proposed synthesis of chalcone derivatives via Claisen-Schmidt condensation.

Potential Biological Activities of Chalcone Derivatives

Chalcones have been extensively studied for their anticancer properties, and they are known to act on multiple cellular targets to induce apoptosis and inhibit cell proliferation.[3][9][10] Nitro-substituted chalcones, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The presence of the 5-chloro-2-nitrophenyl moiety in the chalcone backbone is anticipated to confer potent anticancer activity.

The proposed mechanism of action for the anticancer effects of these chalcones involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic groups in cellular proteins, such as cysteine residues in enzymes like caspases, which are crucial for apoptosis. Furthermore, the nitro group can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2]

The α,β-unsaturated keto function in chalcones is a key structural feature responsible for their antimicrobial activity.[8] This reactive moiety can interact with microbial enzymes and proteins, disrupting essential cellular processes. The presence of a nitro group can further enhance this activity. Nitroaromatic compounds are known to be effective antimicrobial agents, often acting as prodrugs that are activated by microbial nitroreductases to generate cytotoxic radical species.[1][2] Therefore, chalcone derivatives of 1-(5-Chloro-2-nitrophenyl)ethanone are expected to exhibit significant activity against a broad spectrum of bacteria and fungi.

Pyrimidine Derivatives: Expanding the Chemical Space for Biological Activity

Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids (as cytosine, thymine, and uracil). Synthetic pyrimidine derivatives have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13][14]

Proposed Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives can be synthesized from chalcones through condensation reactions with compounds containing an amidine moiety, such as urea or thiourea.[15][16] The chalcones derived from 1-(5-Chloro-2-nitrophenyl)ethanone can serve as versatile intermediates for the synthesis of a variety of pyrimidine-based compounds.

Figure 2: Proposed synthesis of pyrimidine derivatives from chalcones.

Potential Biological Activities of Pyrimidine Derivatives

The incorporation of the 1-(5-Chloro-2-nitrophenyl)ethanone-derived chalcone scaffold into a pyrimidine ring is expected to yield compounds with enhanced and potentially novel biological activities. The pyrimidine core can participate in hydrogen bonding and other interactions with biological targets, while the substituted phenyl rings can provide further binding interactions and influence the overall physicochemical properties of the molecule.

Many pyrimidine derivatives have been developed as anticancer agents, often acting as antimetabolites that interfere with nucleic acid synthesis. The pyrimidine derivatives synthesized from the chalcones of 1-(5-Chloro-2-nitrophenyl)ethanone could exhibit cytotoxic effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis.

Pyrimidine derivatives have also been reported to possess significant antimicrobial and anti-inflammatory activities.[11][12][15] The combination of the pyrimidine core with the chloro and nitro-substituted phenyl rings could lead to compounds with potent inhibitory effects against microbial growth and inflammatory pathways.

Thiazolidinone Derivatives: A Case Study in Potent Anticancer Activity

While direct studies on derivatives of 1-(5-Chloro-2-nitrophenyl)ethanone are scarce, a study on the synthesis and anticancer activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones provides valuable insights into the potential of structurally related compounds.[1] These compounds, which feature a 2-chloro-3-(4-nitrophenyl)propenylidene moiety, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[1]

Synthesis and Anticancer Evaluation

These thiazolidinone derivatives were synthesized and evaluated for their in vitro anticancer activity against the NCI-60 panel of human tumor cell lines.[1] Several compounds exhibited potent growth-inhibitory activity at micromolar and even sub-micromolar concentrations.[1]

| Compound | Mean GI50 (µM) | Cell Lines with High Sensitivity |

| 2f | 2.80 | Leukemia, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, and Breast Cancer |

| 2h | 1.57 | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5) |

Table 1: In vitro anticancer activity of selected 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivatives.[1] (GI50: 50% growth inhibition concentration)

Structure-Activity Relationship (SAR) Insights

The study revealed that the presence of the 2-chloro-3-(4-nitrophenyl)propenylidene moiety is crucial for the observed anticancer activity.[1] The nature of the substituent at the N-3 position of the thiazolidinone ring also significantly influences the cytotoxic potency. This information is highly valuable for the rational design of new derivatives with improved anticancer profiles.

Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of the classes of compounds discussed in this guide.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Objective: To synthesize chalcone derivatives from 1-(5-Chloro-2-nitrophenyl)ethanone and a substituted aromatic aldehyde.

Materials:

-

1-(5-Chloro-2-nitrophenyl)ethanone

-

Substituted aromatic aldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve 1-(5-Chloro-2-nitrophenyl)ethanone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of NaOH or KOH (1.2 equivalents) in ethanol to the reaction mixture with continuous stirring.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure chalcone derivative.[4]

Figure 3: Workflow for the synthesis of chalcones.

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

-

Synthesized compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]

Figure 4: Workflow for the MTT assay.

Conclusion and Future Directions

The 1-(5-Chloro-2-nitrophenyl)ethanone scaffold holds considerable promise for the development of novel therapeutic agents. While direct experimental evidence for its derivatives is currently limited, the well-established biological activities of structurally similar compounds, particularly nitro-substituted chalcones, pyrimidines, and thiazolidinones, provide a strong rationale for their investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives from this starting material. Key areas of investigation should include:

-

Anticancer Activity: Screening against a diverse panel of cancer cell lines and elucidation of the underlying mechanisms of action, including apoptosis induction and cell cycle arrest.

-

Antimicrobial Activity: Evaluation against a broad range of pathogenic bacteria and fungi, including drug-resistant strains.

-

Anti-inflammatory Activity: Assessment of their ability to modulate key inflammatory pathways and cytokine production.

A thorough understanding of the structure-activity relationships of these derivatives will be crucial for the optimization of lead compounds and the development of potent and selective drug candidates. The insights provided in this guide serve as a foundation for initiating such research endeavors.

References

-

Keshk, R. M., El-Gazzar, M. G., El-Hady, O. A., & El-Gohary, N. S. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 92066. [Link]

-

Yadav, P., & Singh, A. (2015). synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-238. [Link]

-

Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Pharmaceuticals, 14(4), 373. [Link]

-

Kryshchyshyn-Dylevych, A., Kaminskyy, D., Karpenko, O., Gzella, A., & Lesyk, R. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2948. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 345(9), 729-737. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2024). ResearchGate. [Link]

-

Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate. [Link]

-

Claisen–Schmidt condensation. (n.d.). Taylor & Francis Online. [Link]

-

An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). Molecules, 27(9), 2953. [Link]

-

N-Heterocycles. (n.d.). Springer Professional. [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Pharmaceuticals, 16(5), 719. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. (2021). ACS Omega, 6(46), 30959-30971. [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. (2021). Molecules, 26(20), 6281. [Link]

-

Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). Semantic Scholar. [Link]

-

Synthesis, characterization and biological evaluation of some novel nitrogen and sulphur containing organometallic heterocycles. (2015). ResearchGate. [Link]

-

A Review of Chalcones: Synthesis, Reactions, and Biological Importance. (2022). ResearchGate. [Link]

-

Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. (n.d.). Semantic Scholar. [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of novel nitrogen-containing heterocyclic derivatives as potential anticancer agents. (2025). PubMed. [Link]

-

Synthesis of Chalcones with Anticancer Activities. (2012). Molecules, 17(6), 6179-6195. [Link]

-

Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (2023). Frontiers in Chemistry, 11, 1259333. [Link]

-

A Review on Chalcones Synthesis and their Biological Activity. (2014). PharmaTutor, 2(11), 31-39. [Link]

-

Claisen Schmidt condensation reaction for chalcone synthesis. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and cytotoxicity of new heterocyclic terpenylnaphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 10. Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmascholars.com [pharmascholars.com]

- 16. oaji.net:443 [oaji.net:443]

Methodological & Application

Application Note: Strategic Synthesis of Heterocycles from 1-(5-Chloro-2-nitrophenyl)ethanone

Executive Summary

This application note details the strategic utility of 1-(5-Chloro-2-nitrophenyl)ethanone (CAS: 20816-56-2) as a divergent intermediate in the synthesis of pharmacologically active heterocycles. Specifically, we focus on its conversion into 6-chloroindole and 6-chloro-3-methyl-1,2-benzisoxazole .

The 5-chloro substituent on the starting material is of critical importance in medicinal chemistry. It enhances lipophilicity (LogP) and blocks metabolic oxidation at the C6 position of the resulting indole (or equivalent position in other heterocycles), significantly improving the pharmacokinetic profile of drug candidates.

Key Chemical Profile

| Property | Specification |

| Compound Name | 1-(5-Chloro-2-nitrophenyl)ethanone |

| CAS Number | 20816-56-2 |

| Molecular Formula | |

| Molecular Weight | 199.59 g/mol |

| Appearance | Yellow to pale orange crystalline solid |

| Key Reactivity | Methyl ketone condensation; Nitro group reduction; Nucleophilic aromatic substitution ( |

Strategic Reaction Pathways

The utility of this scaffold lies in the "Ortho-Effect"—the proximity of the reactive acetyl group to the nitro group. This allows for rapid cyclization under reductive or basic conditions.

Pathway Logic (DOT Visualization)

Figure 1: Divergent synthetic pathways from 1-(5-Chloro-2-nitrophenyl)ethanone. The scaffold allows access to distinct heterocyclic cores via specific reagent selection.

Protocol A: Synthesis of 6-Chloroindole

Mechanism: Modified Leimgruber-Batcho Indole Synthesis. Rationale: This method is preferred over the Fischer Indole synthesis for this substrate because it proceeds under milder conditions and avoids the harsh acid catalysis that can lead to polymerization of electron-deficient rings.

Step 1: Enamine Formation

The reaction of the methyl ketone with

Reagents:

-

1-(5-Chloro-2-nitrophenyl)ethanone (1.0 eq)

-

DMF-DMA (1.5 – 2.0 eq)

-

Solvent: DMF (anhydrous)

Procedure:

-

Charge a reaction vessel with 1-(5-Chloro-2-nitrophenyl)ethanone (10.0 g, 50 mmol) and anhydrous DMF (50 mL).

-

Add DMF-DMA (11.9 g, 100 mmol) under nitrogen atmosphere.

-

Heat the mixture to 110°C for 4–6 hours.

-

Checkpoint: The solution will turn a deep red/orange color, indicating the formation of the enaminone.

-

-

Monitor via TLC (Hexane:EtOAc 3:1). The starting ketone (

) should disappear, replaced by a lower -

Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The enaminone usually precipitates as a bright red solid. Filter, wash with water, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Step 2: Reductive Cyclization

The nitro group is reduced to an amine, which spontaneously attacks the

Reagents:

-

Enaminone Intermediate (from Step 1)

-

Iron Powder (5.0 eq)

-

Acetic Acid (glacial) / Ethanol (1:1 ratio)

Procedure:

-

Suspend the red enaminone solid (10.0 g) in Ethanol (100 mL) and Glacial Acetic Acid (100 mL).

-

Heat to 80°C with vigorous stirring.

-

Add Iron powder (325 mesh, 5 eq) portion-wise over 30 minutes.

-

Caution: Exothermic reaction with hydrogen evolution.

-

-

Reflux for 2 hours. The red color should fade to a pale yellow/brown.

-

Workup:

-

Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Concentrate the filtrate to remove most ethanol/acetic acid.

-

Dilute residue with EtOAc (200 mL) and neutralize carefully with saturated

solution. -

Separate organic layer, dry over

, and concentrate.[1]

-

-

Purification: Recrystallize from Cyclohexane or purify via column chromatography (

, Hexane:EtOAc 9:1).-

Final Product: 6-Chloroindole (Off-white crystals).

-

Yield Expectation: 70–80%.

-

Protocol B: Synthesis of 6-Chloro-3-methyl-1,2-benzisoxazole

Mechanism: Oximation followed by base-mediated intramolecular nucleophilic aromatic substitution (

Step 1: Oxime Formation

Reagents:

-

1-(5-Chloro-2-nitrophenyl)ethanone (1.0 eq)

-

Hydroxylamine hydrochloride (

) (1.5 eq) -

Sodium Acetate (

) (2.0 eq) -

Solvent: Ethanol/Water (3:1)

Procedure:

-

Dissolve the ketone (5.0 g, 25 mmol) in Ethanol (40 mL).

-

Add a solution of

(2.6 g) and -

Reflux for 2 hours.

-

Workup: Remove ethanol under reduced pressure. Add water (50 mL) and cool on ice. The oxime will precipitate. Filter and dry.

Step 2: Cyclization

Reagents:

Procedure:

-

Dissolve the oxime in Ethanol (50 mL).

-

Add KOH pellets (2.8 g, 50 mmol).

-

Reflux for 4 hours.

-

Note: The solution will darken as the nitrite ion is displaced.

-

-

Workup: Pour into ice-water. Acidify slightly with dilute HCl to pH 6 (to protonate any phenolics, though the benzisoxazole is neutral).

-

Extract with Dichloromethane (DCM). Wash with brine.

-

Purification: Silica gel chromatography (Hexane:DCM 1:1).

-

Final Product: 6-Chloro-3-methyl-1,2-benzisoxazole.

-

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Indole Step 1) | Moisture in DMF or old DMF-DMA reagent. | Use anhydrous DMF; distill DMF-DMA before use. |

| Incomplete Reduction (Indole Step 2) | Iron surface passivation. | Activate Iron powder with dilute HCl wash prior to use or switch to |

| Dark Tarry Product (Benzisoxazole) | Overheating during base cyclization. | Reduce temperature to 60°C and extend reaction time; ensure inert atmosphere ( |

| Regioisomer Contamination | Starting material impurity. | Verify CAS 20816-56-2 purity by HPLC. Ensure no 4-chloro isomer is present. |

References

-

Leimgruber-Batcho Indole Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses, 1985 , 63, 214.

-

Synthesis of Chloroindoles: Repke, D. B.; Ferguson, W. J. "Regioselective synthesis of 4-, 5-, 6- and 7-chloroindoles." Journal of Heterocyclic Chemistry, 1982 , 19, 845–848.

-

Benzisoxazole Synthesis: Smalley, R. K.[4] "Benzisoxazoles." in Comprehensive Heterocyclic Chemistry, 1984 .

-

Compound Data: PubChem Entry for 1-(5-Chloro-2-nitrophenyl)ethanone.

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 2. 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2 | Benchchem [benchchem.com]

- 3. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]

- 4. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]

Experimental procedure for nucleophilic aromatic substitution on 1-(5-Chloro-2-nitrophenyl)ethanone

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 1-(5-Chloro-2-nitrophenyl)ethanone (CAS: 25396-80-3).

The protocol details the regioselective Nucleophilic Aromatic Substitution (SNAr) of the C5-chlorine atom. This transformation preserves the ortho-nitroacetophenone core, a critical pharmacophore for the downstream synthesis of indoles (via reductive cyclization) and quinolines.

Mechanistic Analysis & Regioselectivity

Substrate Activation Profile

The substrate, 1-(5-Chloro-2-nitrophenyl)ethanone, presents a unique electrophilic landscape defined by two electron-withdrawing groups (EWGs): the nitro group (-NO₂) at C2 and the acetyl group (-COCH₃) at C1.

-

C5 Position (Target): The chlorine atom is located para to the nitro group. The nitro group is a strong resonance activator, stabilizing the Meisenheimer complex intermediate through delocalization of the negative charge onto the oxygen atoms. This makes C5 highly susceptible to nucleophilic attack.

-

C2 Position (Off-Target): The nitro group itself acts as a potential leaving group (denitration). It is activated by the ortho-acetyl group. However, under standard SNAr conditions with neutral or anionic nucleophiles (amines, alkoxides), the displacement of the halogen (Cl) activated by a para-nitro group is kinetically favored over the displacement of the nitro group activated by an ortho-carbonyl.

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C5, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). Re-aromatization expels the chloride ion.

Figure 1: Logical flow of the SNAr mechanism illustrating the displacement of chloride at the C5 position.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(5-morpholino-2-nitrophenyl)ethanone. Scale: 1.0 mmol (approx. 200 mg substrate).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | MW ( g/mol ) | Amount | Role |

| 1-(5-Chloro-2-nitrophenyl)ethanone | 1.0 | 199.6 | 200 mg | Substrate |

| Morpholine | 1.2 | 87.1 | 105 mg (105 µL) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.2 | 276 mg | Base (HCl scavenger) |

| Acetonitrile (MeCN) | N/A | - | 5.0 mL | Solvent (Polar Aprotic) |

Step-by-Step Procedure

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-Chloro-2-nitrophenyl)ethanone (200 mg, 1.0 mmol) and Potassium Carbonate (276 mg, 2.0 mmol).

-

Solvation: Add Acetonitrile (5.0 mL) and stir at room temperature for 5 minutes to create a suspension.

-

Addition: Add Morpholine (105 µL, 1.2 mmol) dropwise via syringe.

-

Note: If using a volatile amine, add it after heating the solvent slightly to prevent loss, or use a sealed tube.

-

-

Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80°C (oil bath temperature) with vigorous stirring.

-

Monitoring: Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC at 254 nm.

-

Target: Disappearance of starting material (Rf ~0.6) and appearance of a bright yellow/orange product spot (Rf ~0.4).

-

Typical Time: 4–6 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Method A (Precipitation): Pour the reaction mixture into 20 mL of ice-cold water with stirring. The product typically precipitates as a yellow solid. Filter, wash with water (2 x 5 mL), and dry under vacuum.

-

Method B (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) if necessary.

Optimization Matrix

For difficult nucleophiles or scale-up, consider these parameters:

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Solvent | Acetonitrile (MeCN) | DMF or DMSO | Higher boiling point and better solubility for polar intermediates accelerate SNAr rates. |

| Base | K₂CO₃ | DIPEA (Hünig's Base) | Use organic base if solubility is an issue; use Cs₂CO₃ for lower reactivity nucleophiles. |

| Temperature | 80°C (Reflux) | 100–120°C | Required for sterically hindered amines or poor nucleophiles (e.g., anilines). |

| Catalyst | None | KI (10 mol%) | Finkelstein reaction in situ (Cl → I) can accelerate the reaction if Cl displacement is sluggish. |

Critical Troubleshooting & Side Reactions

Imine Formation vs. SNAr

A common pitfall when using primary amines (e.g., benzylamine) is the competition between SNAr at C5 and imine (Schiff base) formation at the C1-acetyl group.

-

Risk: The acetyl carbonyl is electrophilic. Acidic conditions favor imine formation.

-

Mitigation:

-

Maintain basic conditions (K₂CO₃ or excess amine) to suppress acid-catalyzed imine formation.

-

Avoid Lewis acids.

-

If imine forms, it can often be hydrolyzed back to the ketone during the aqueous acidic workup (wash organic layer with 1M HCl, briefly).

-

Decision Logic for Primary Amines

Figure 2: Decision tree for mitigating imine formation when using primary amine nucleophiles.

References

-

Nucleophilic Aromatic Substitution (SNAr)

- Topic: General mechanism and activ

- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

-

URL:[Link]

-

Solvation Effects in SNAr

-

Imine Formation Competition

-

Synthesis of Nitro-Acetophenone Derivatives

- Topic: Synthesis of similar 1-(nitrophenyl)

- Source: PubMed / NIH. "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone..."

-

URL:[Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Changes in the SNAr reaction mechanism brought about by preferential solvation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Imine formation-Typical procedures - operachem [operachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

Reaction conditions for the Suzuki coupling of 1-(5-Chloro-2-nitrophenyl)ethanone derivatives

This Application Note is designed as a high-level technical guide for researchers optimizing the Suzuki-Miyaura cross-coupling of 1-(5-Chloro-2-nitrophenyl)ethanone . The content synthesizes mechanistic insights with practical, robust protocols.

Introduction & Substrate Analysis